molecular formula C21H22FN3O5 B7713875 N-(2-fluorophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(2-fluorophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7713875
M. Wt: 415.4 g/mol
InChI Key: IOOUTDFWVQBWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as 'FOTB', is a novel compound that has been studied for its potential use in scientific research. FOTB is a member of the oxadiazole family of compounds and has been found to possess unique biochemical and physiological properties that make it an interesting compound for further study.

Mechanism of Action

The mechanism of action of FOTB is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways within cells. FOTB has been found to be particularly effective against cancer cells, where it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation.
Biochemical and physiological effects:
FOTB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases, and to affect the expression of certain genes. FOTB has also been found to induce apoptosis in cancer cells, as well as to inhibit cell proliferation and migration.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FOTB in lab experiments is its unique properties, which make it suitable for a variety of applications. It has been found to be particularly effective against cancer cells, and its fluorescent properties make it useful for imaging studies. However, one limitation of using FOTB is that it is a relatively new compound, and further studies are needed to fully understand its properties and potential uses.

Future Directions

There are a number of future directions for research on FOTB. One area of interest is the development of new drugs based on FOTB, particularly for the treatment of cancer and other diseases. Another area of interest is the use of FOTB as a fluorescent probe for imaging studies, which could have applications in a variety of fields, including biology, chemistry, and medicine. Further studies are also needed to fully understand the mechanism of action of FOTB and its potential uses in scientific research.

Synthesis Methods

The synthesis of FOTB involves the reaction of 2-fluorobenzoyl chloride with 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-bromobutanoyl chloride to yield the final product, FOTB. The synthesis has been optimized to yield high purity and high yields of FOTB.

Scientific Research Applications

FOTB has been studied for its potential use in a variety of scientific research applications. It has been found to possess unique properties that make it suitable for use in drug discovery, particularly in the development of new drugs for the treatment of cancer and other diseases. FOTB has also been studied for its potential use as a fluorescent probe for imaging studies.

properties

IUPAC Name

N-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5/c1-27-16-11-13(12-17(28-2)20(16)29-3)21-24-19(30-25-21)10-6-9-18(26)23-15-8-5-4-7-14(15)22/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOUTDFWVQBWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

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